molecular formula C13H24N2O2 B1237730 7-(1-Azepanyl)-2-oxoheptanal oxime

7-(1-Azepanyl)-2-oxoheptanal oxime

Cat. No. B1237730
M. Wt: 240.34 g/mol
InChI Key: DLDCIMJAXZRTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-azepanyl)-2-oxoheptanal oxime is a member of azepanes, an aldoxime and a tertiary amino compound.

Scientific Research Applications

Synthesis of Heterocycles

Studies on the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds, such as 1,4-oxazepine and 1,4-diazepine, demonstrate the utility of compounds like 7-(1-Azepanyl)-2-oxoheptanal oxime in creating new heterocyclic structures. These compounds are synthesized using thermal valence bond isomerization of tricycloheptane systems, indicating a potential pathway for synthesizing various heterocycles (Kurita, Iwata, Sakai, & Tsuchiya, 1985).

Novel Analogs of β-Adrenoceptor Antagonists

The ‘click synthesis’ of novel O-substituted oximes, which contain triazolediyl residues, highlights the use of 7-(1-Azepanyl)-2-oxoheptanal oxime in developing new analogs of β-adrenoceptor antagonists. This synthesis is achieved through a series of steps, leading to compounds with potential pharmaceutical applications (Rad, Behrouz, Karimitabar, & Khalafi‐Nezhad, 2012).

Antifungal Activity

Certain oxime ethers of types 7 and 8 have demonstrated good antifungal properties against Candida strains. This includes the synthesis of oxime ethers with an inverted atomic sequence, showing significant antifungal activity, which is of interest in medical research (Rossello et al., 2002).

Oximes of Seven-Membered Heterocyclic Compounds

Oximes of seven-membered heterocyclic compounds, such as 7-(1-Azepanyl)-2-oxoheptanal oxime, are notable for their synthesis, structure, and biological activity. Research in this area focuses on novel heterocycles from oximes and their potential biological activities, which can be relevant in various scientific fields (Abele, Abele, Golomba, Visnevska, Beresņeva, & Rubina, 2011).

Organophosphorus Nerve Agent Reactivators

Oximes, including 7-(1-Azepanyl)-2-oxoheptanal oxime, are studied for their potential to reactivate acetylcholinesterase inhibited by organophosphorus nerve agents. This research is crucial in developing treatments for poisoning by these agents, highlighting the medical significance of oxime compounds (Mercey et al., 2012).

HIV-1 Treatment

Oxime-biphenyl diarylpyrimidines (DAPYs) have been developed as novel non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment. The oxime group plays a key role in the pharmacophore, demonstrating the potential of 7-(1-Azepanyl)-2-oxoheptanal oxime in anti-HIV-1 drug discovery (Yang, Pannecouque, Clercq, Zhuang, & Chen, 2020).

properties

Product Name

7-(1-Azepanyl)-2-oxoheptanal oxime

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

7-(azepan-1-yl)-1-hydroxyiminoheptan-2-one

InChI

InChI=1S/C13H24N2O2/c16-13(12-14-17)8-4-3-7-11-15-9-5-1-2-6-10-15/h12,17H,1-11H2

InChI Key

DLDCIMJAXZRTIB-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCCCCC(=O)C=NO

Canonical SMILES

C1CCCN(CC1)CCCCCC(=O)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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